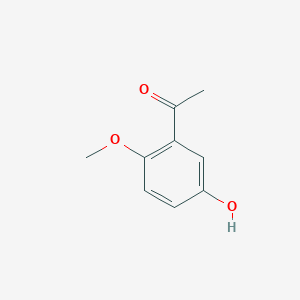

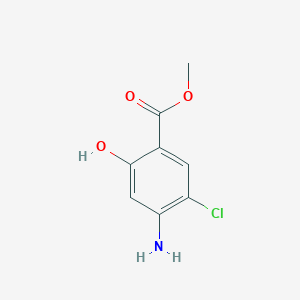

5-Methoxy-6-methyl-1H-indole

説明

5-Methoxy-6-methyl-1H-indole is a derivative of indole, which is an aromatic heterocyclic organic compound . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .

Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced synthesis methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . For instance, 5-methoxyindole was treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford 1- (phenylsulfonyl)indole and 5-methoxy-1- (phenylsufonyl)indole .Molecular Structure Analysis

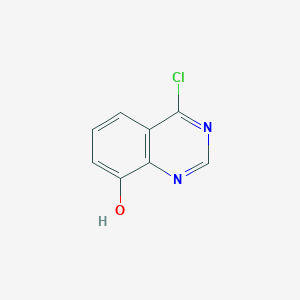

The molecular structure of this compound is similar to that of other indole derivatives . It contains a benzopyrrole structure, which is characteristic of indoles .Chemical Reactions Analysis

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Some novel synthesized indole bearing compounds have also been reported to have potent cell wall inhibition activity . In a specific reaction, 5-methoxyindole was treated with sodium hydroxide and phenylsulfonyl chloride to afford 1- (phenylsulfonyl)indole and 5-methoxy-1- (phenylsufonyl)indole .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are similar to those of other indole derivatives . Its molecular weight is 161.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass is 161.084063974 g/mol .科学的研究の応用

Alzheimer's Disease Treatment

5-Methoxy-6-methyl-1H-indole derivatives have been identified as potent antagonists for the 5-hydroxytryptamine-6 receptor (5-HT6R), with a particular derivative, SUVN-502, showing promise for the treatment of cognitive disorders such as Alzheimer's disease. It has high affinity and selectivity over various target sites, including receptors and enzymes. Notably, the combination of SUVN-502 with donepezil and memantine showed synergistic effects in enhancing acetylcholine levels in the ventral hippocampus, a critical region for memory and learning. This suggests a potential for improving cognitive functions in Alzheimer’s patients (Nirogi et al., 2017).

Photophysics Research

5-Methoxyindole exhibits unique photophysical properties, differentiating it from other indole derivatives. Its excited state behavior supports the existence of two classes of exciplexes, namely charge-transfer and dipole-dipole stabilized. The study of its fluorescence quantum yield and activation energy for fluorescence quenching provides insights into the photophysics of methoxy-substituted indoles, which is valuable in the field of photochemistry (Hershberger & Lumry, 1976).

Antioxidant Properties

Research into the Maillard reaction involving 5-methoxytryptamine has led to the discovery of 6-methoxytetrahydro-β-carboline derivatives with moderate antioxidant properties. These derivatives show potential as β-carboline antioxidants. The investigation highlights the Maillard reaction's capacity to generate compounds with antioxidant activities, which could be beneficial in various applications, including food science and pharmacology (Goh et al., 2015).

Spectroscopic and Computational Studies

Spectroscopic studies, such as Fourier Transform Infrared (FT-IR), FT-Raman, and nuclear magnetic resonance (NMR), have been conducted on indole-bearing compounds like 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. These studies provide valuable data on optimized geometry and molecular interactions of such compounds. Theoretical investigations using density functional theory (DFT) further aid in understanding the electronic and structural properties of these indole derivatives, which are crucial for their applications in material science and molecular design (Haress et al., 2016).

作用機序

Target of Action

5-Methoxy-6-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways and exert a variety of local and heterotopic biological effects by circulating in the plasma . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Action Environment

The action of this compound, like other indole derivatives, can be influenced by various environmental factors. These factors can affect the compound’s action, efficacy, and stability. For example, the gut microbiota plays a significant role in the bioconversion of indoles from tryptophan .

将来の方向性

Indole derivatives have a broad therapeutic potential and are a promising scaffold for the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for further exploration and development of indole derivatives, including 5-Methoxy-6-methyl-1H-indole, in the future .

生化学分析

Biochemical Properties

5-Methoxy-6-methyl-1H-indole, like other indoles, is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indoles, including this compound, have been shown to exert various effects on cells . They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism

Molecular Mechanism

Like other indoles, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that indoles are involved in the metabolism of tryptophan catalyzed by intestinal microorganisms

特性

IUPAC Name |

5-methoxy-6-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-9-8(3-4-11-9)6-10(7)12-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJZGWAVCFDDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499771 | |

| Record name | 5-Methoxy-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3139-10-4 | |

| Record name | 5-Methoxy-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Magnesium, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B1601939.png)